molecular formula C10H12BNO3 B13453061 (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid

Cat. No.: B13453061
M. Wt: 205.02 g/mol
InChI Key: PWAZSJIPGMUMQY-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to an indolinone core. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid typically involves the reaction of 3,3-dimethyl-2-oxoindoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including drug development and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is unique due to the presence of the dimethyl groups at the 3-position, which can influence its reactivity and stability. This structural feature makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective .

Biological Activity

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is C11H14BNO2C_{11}H_{14}BNO_2. It features a boronic acid functional group that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₄BNO₂
Molecular Weight205.05 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with enzymes and proteins through boron coordination. The boronic acid moiety can form reversible covalent bonds with diols present in biomolecules, which can modulate their activity. This property is particularly useful in targeting proteases and kinases.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related boronic ester showed an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays, indicating strong antioxidant potential .

Cytotoxicity

In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines. For example, it demonstrated an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line while showing minimal toxicity to healthy cells . This selectivity makes it a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase : IC50 = 115.63 µg/mL
  • Butyrylcholinesterase : IC50 = 3.12 µg/mL
  • Antiurease : IC50 = 1.10 µg/mL
  • Antithyrosinase : IC50 = 11.52 µg/mL

These results suggest that this compound may have applications in treating conditions related to cholinergic dysfunction and skin pigmentation disorders .

Study on Anticancer Activity

A study focused on a series of boronic acids, including this compound, revealed its effectiveness in inhibiting cell proliferation in various cancer models. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Evaluation of Antioxidant Properties

Another research effort assessed the antioxidant capabilities of related compounds using various assays such as CUPRAC and DPPH methods. The findings indicated that these boronic acids could significantly reduce oxidative stress markers in cellular models .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

(3,3-dimethyl-2-oxo-1H-indol-5-yl)boronic acid

InChI

InChI=1S/C10H12BNO3/c1-10(2)7-5-6(11(14)15)3-4-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13)

InChI Key

PWAZSJIPGMUMQY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)C2(C)C)(O)O

Origin of Product

United States

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